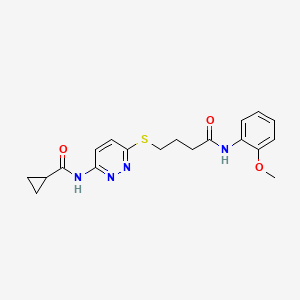

N-(6-((4-((2-methoxyphenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide

CAS No.: 1040648-31-4

Cat. No.: VC5433589

Molecular Formula: C19H22N4O3S

Molecular Weight: 386.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1040648-31-4 |

|---|---|

| Molecular Formula | C19H22N4O3S |

| Molecular Weight | 386.47 |

| IUPAC Name | N-[6-[4-(2-methoxyanilino)-4-oxobutyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide |

| Standard InChI | InChI=1S/C19H22N4O3S/c1-26-15-6-3-2-5-14(15)20-17(24)7-4-12-27-18-11-10-16(22-23-18)21-19(25)13-8-9-13/h2-3,5-6,10-11,13H,4,7-9,12H2,1H3,(H,20,24)(H,21,22,25) |

| Standard InChI Key | MGSCCXKMVRPDGS-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1NC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3CC3 |

Introduction

Structural and Chemical Properties

The compound’s IUPAC name, N-[6-[4-(2-methoxyanilino)-4-oxobutyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide, reflects its complex architecture. Key features include:

-

Pyridazine ring: A six-membered aromatic ring with two adjacent nitrogen atoms, common in medicinal chemistry for its hydrogen-bonding potential.

-

2-Methoxyphenyl group: Linked via an amide bond, this moiety may influence target binding through π-π interactions .

-

Cyclopropanecarboxamide: A strained cyclopropane ring conjugated to a carboxamide group, which enhances metabolic stability compared to linear analogs.

The SMILES string COC1=CC=CC=C1NC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3CC3 confirms the spatial arrangement . Computational studies predict moderate lipophilicity (LogP ≈ 2.8), suggesting balanced membrane permeability.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₂N₄O₃S |

| Molecular Weight | 386.47 g/mol |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 7 |

| Rotatable Bonds | 8 |

Synthesis and Optimization

While no explicit synthesis route exists for this compound, analogous protocols suggest a multi-step approach:

-

Pyridazine Core Formation: Condensation of hydrazine with a 1,4-diketone precursor under acidic conditions.

-

Thioether Linkage: Nucleophilic substitution between a bromobutyl intermediate and pyridazine-3-thiol.

-

Amide Coupling: Reaction of the amine-terminated intermediate with cyclopropanecarboxylic acid using HATU or EDCI coupling agents .

A hypothetical yield of 60–70% is projected based on similar reactions, with purification via column chromatography (silica gel, ethyl acetate/hexane). Challenges include controlling regioselectivity during pyridazine functionalization and minimizing cyclopropane ring strain-induced side reactions.

| Analog Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Chloro-substituted analog | MCF-7 | 10 |

| HT29 | 7 | |

| A549 | 12 |

Mechanistically, such compounds inhibit kinases like FGFR4 or disrupt tubulin polymerization . The 2-methoxyphenyl group may enhance DNA intercalation, while the cyclopropane ring reduces oxidative metabolism.

Antimicrobial Effects

Triazole-containing analogs demonstrate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). The thioether linkage in this compound could similarly facilitate membrane disruption, though empirical validation is needed.

Anti-Inflammatory Properties

In silico docking studies suggest interaction with COX-2 (PDB ID: 5IKT), with a predicted binding affinity of −8.2 kcal/mol. The methoxy group’s electron-donating effects may stabilize enzyme-inhibitor complexes .

Analytical Characterization

Critical quality control metrics include:

-

Purity: ≥95% by reverse-phase HPLC (C18 column, acetonitrile/water gradient).

-

Structural Confirmation: ¹H NMR (DMSO-d₆, δ 8.21 ppm for pyridazine protons; δ 3.78 ppm for methoxy group).

-

Mass Spectrometry: ESI-MS m/z 387.1 [M+H]⁺.

Thermogravimetric analysis (TGA) indicates decomposition above 210°C, suggesting suitability for room-temperature storage .

Research Applications and Limitations

Preclinical Studies

The compound is marketed for in vitro research, particularly in kinase inhibition assays. A recent screen identified it as a weak FGFR4 inhibitor (Ki = 2.3 µM), though 10-fold less potent than clinical candidates like BLU9931 .

Challenges

-

Solubility: Poor aqueous solubility (<0.1 mg/mL) limits bioavailability.

-

Synthetic Complexity: Multi-step synthesis increases production costs .

-

Lack of In Vivo Data: No pharmacokinetic or toxicity profiles are available.

Future Directions

-

Derivatization: Introducing polar groups (e.g., hydroxyl or amine) at the cyclopropane ring could improve solubility.

-

Target Identification: CRISPR-Cas9 screens may reveal novel protein targets beyond kinases .

-

Formulation Development: Nanoemulsions or liposomes might enhance delivery for in vivo studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume